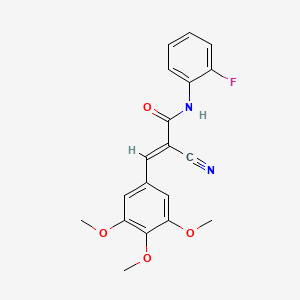
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-phenylpiperazin-1-yl)methanone” is a complex organic molecule that contains a pyrazole ring and a piperazine ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Piperazines are a class of organic compounds containing a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring and the piperazine ring are likely to be the key structural features of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrazole ring and the piperazine ring are likely to be involved in its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its structure. For example, the presence of the pyrazole ring and the piperazine ring could influence its solubility, melting point, and boiling point .Applications De Recherche Scientifique
Antifungal and Antimicrobial Activity
Research into novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, including structures similar to the specified compound, has demonstrated promising effects in antifungal activities. Substituents such as 4-chlorophenyl, 4-tert-butylphenyl, 4-fluorophenyl, and 3-methoxyphenyl enhance the antifungal potency of these compounds (Lv et al., 2013). Additionally, some derivatives have shown significant antimicrobial activities, comparable to standard drugs like ciprofloxacin and fluconazole, with methoxy group-containing compounds displaying heightened activity (Kumar et al., 2012).
Chemical Analysis Techniques
The compound's structural analogs have been analyzed using high-performance liquid chromatography (HPLC), particularly in studies involving dithiolthiones. This includes determining retention characteristics and detecting compounds in the nanogram range (Masoud & Bueding, 1983).
Structural Analysis and Synthesis
Investigations into the structure and synthesis of similar compounds, such as isomorphous structures obeying the chlorine-methyl (Cl-Me) exchange rule, have contributed to a deeper understanding of their chemical behaviors and potential applications in various fields, including pharmaceuticals and materials science (Swamy et al., 2013).
Biological Evaluations and Anticancer Activity
Novel pyrazoline incorporated isoxazole derivatives have been synthesized and characterized, with one specific compound showing potent anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231. This highlights the potential therapeutic applications of such molecules in cancer treatment (Radhika et al., 2020).
Corrosion Inhibition
Derivatives of pyrazole have been investigated for their corrosion inhibition effect on mild steel in hydrochloric acid solution, demonstrating significant potential to protect metals from corrosion, which is crucial for industrial applications (Yadav et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-18-12-14(15(17-18)22-2)16(21)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDQTAULRPPLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654077.png)
![4-[(3,5-Dimethoxybenzoyl)amino]benzoic acid](/img/structure/B2654078.png)
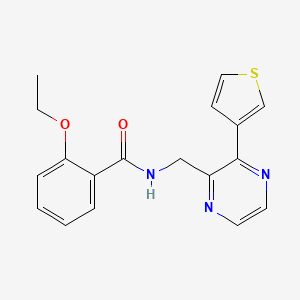
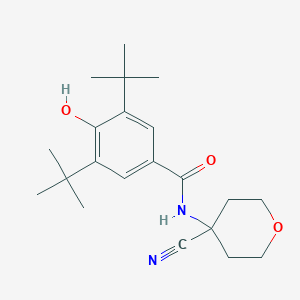

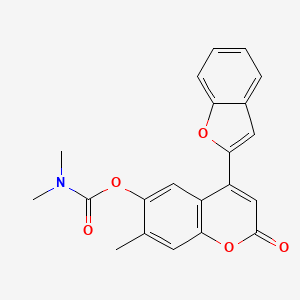
![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2654085.png)
![3-Fluorosulfonyloxy-5-[methyl-(1-methyl-2-oxopyrrolidin-3-yl)carbamoyl]pyridine](/img/structure/B2654087.png)
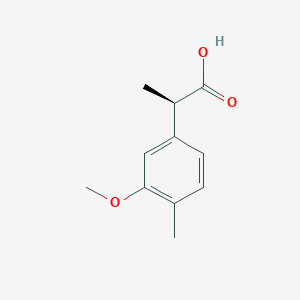
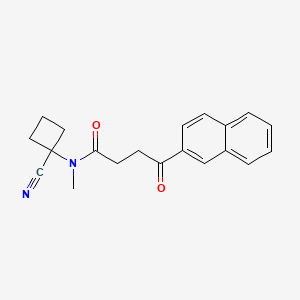
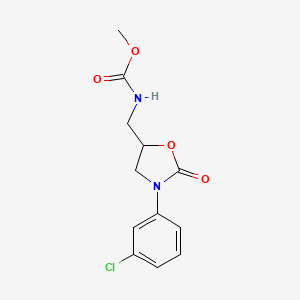

![1-(4-fluorobenzyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2654096.png)
